Methanamine, N-(1-methyl-2-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-(1-methyl-2-propenylidene)- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This specific compound features a methanamine backbone with a 1-methyl-2-propenylidene substituent, making it a unique structure within the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(1-methyl-2-propenylidene)- typically involves the reaction of methanamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-methyl-2-propenylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Methanamine, N-(1-methyl-2-propenylidene)- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanamine, N-(1-methyl-2-propenylidene)- involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This nucleophilic behavior allows it to interact with electrophiles and form new chemical bonds, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Methanamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Ethanamine: An amine with an ethyl group attached to the nitrogen atom.
1-Propanamine: An amine with a propyl group attached to the nitrogen atom.
Uniqueness
Methanamine, N-(1-methyl-2-propenylidene)- is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other amines may not be suitable.
Properties
CAS No. |
61985-21-5 |
---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
N-methylbut-3-en-2-imine |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h4H,1H2,2-3H3 |
InChI Key |
GDAKCZKPVKLOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.